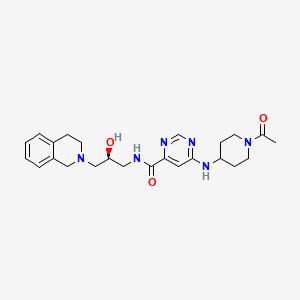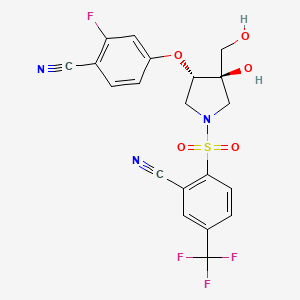
GW780056X
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GW780056X is a selective cyclin dependent kinase inhibitor. It is also an inhibitor of Yes1 kinase and an inhibitor of binding or entry into cells for Lassa Virus.
科学的研究の応用
Geospatial Sensor Web
The Geospatial Sensor Web (GSW) has revolutionized geoscience research by serving as a new cyber-physical spatio-temporal information infrastructure on the World Wide Web. This paradigm enables integrated management of diverse sensing resources, real-time data acquisition, interoperable online data processing, and web-based geoscience information services, benefiting various geoscience disciplines (Zhang et al., 2018).
Gravitational Wave Observatory
Advanced gravitational wave (GW) observatories like GEO 600 have enhanced sensitivity through quantum technology like squeezed light, enabling a new era in GW astronomy and the study of cosmic events (Abadie et al., 2011).
Graph Signal Processing
Graph Signal Processing (GSP) develops tools for processing data defined on irregular graph domains, with applications in sensor network data, biological data analysis, image processing, and machine learning (Ortega et al., 2017).
Reanalysis Products Evaluation
Reanalysis products like GSFC, NCEP, and ECMWF are crucial in scientific research for forcing land surface models and creating surface flux estimates, evaluated using flux tower observations (Decker et al., 2012).
LIGO Gravitational-Wave Observatory
LIGO aims to detect and study gravitational waves, offering a new probe of exotic objects like black holes and neutron stars, and testing general relativity in the strong-field regime (Abbott et al., 1992).
Taiji Program in Space
The Taiji Program in Space aims for space-based gravitational wave detection, expected to provide new insights into the evolution of the universe and the nature of gravity (Hu & Wu, 2017).
GEWEX Cloud System Study
The GEWEX Cloud System Study focuses on understanding cloud processes and their impact on the atmosphere, using cloud-resolving models for climate and NWP models (Browning et al., 1993).
Biomedical Applications of Silver Nanoparticles
Silver nanoparticles synthesized with glutathione have shown potential in biomedical applications, including cancer therapy (Wu et al., 2008).
Gravitational Wave Observations and Gamma-Ray Bursts
Gravitational wave observations provide new ways to study gamma-ray bursts and their central engines, with potential for multimessenger searches (Bartos et al., 2012).
Global Soil Wetness Project
The Global Soil Wetness Project integrates land surface models for research in land surface hydrology and climatology, contributing significantly to environmental studies (Dirmeyer, 2011).
Gravitational Wave Detection with Atomic Clocks
Optical lattice atomic clocks propose a novel space-based gravitational wave detector, enabling the detection of gravitational waves from various cosmic sources (Kolkowitz et al., 2016).
Scientific Geodata Infrastructures
Developing Geodata Infrastructures for scientific applications offers a platform for scientists to share research results and analysis methods, particularly in environmental and earth sciences (Bernard et al., 2014).
Wearable Graphene Strain Sensors
Graphene woven fabrics based strain sensors are explored for human motion monitoring, with applications in displays, robotics, fatigue detection, and body monitoring (Wang et al., 2014).
MERRA: Modern-Era Retrospective Analysis
MERRA by NASA improves the hydrologic cycle in reanalyses, with significant advancements in precipitation and water vapor climatology (Rienecker et al., 2011).
特性
CAS番号 |
1093294-48-4 |
|---|---|
製品名 |
GW780056X |
分子式 |
C21H23N7 |
分子量 |
373.46 |
IUPAC名 |
N-[3-[(Diethylamino)methyl]phenyl]-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine |
InChI |
InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-5-8-17(13-16)25-21-22-12-10-19(26-21)18-14-24-28-20(18)9-6-11-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26) |
InChIキー |
HGHDRKJHOUHEHA-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(NC2=NC=CC(C3=C4C=CC=NN4N=C3)=N2)=CC=C1)CC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GW780056X; GW-780056-X; GW 780056 X; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



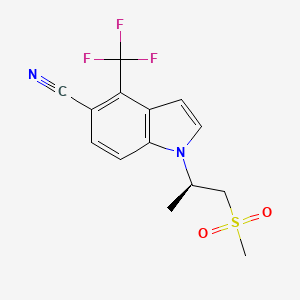


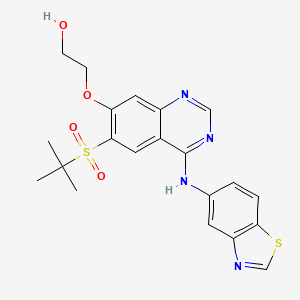
![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)
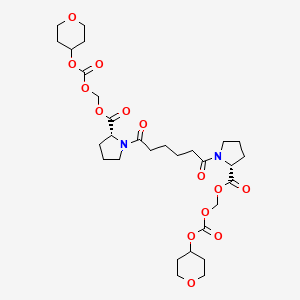
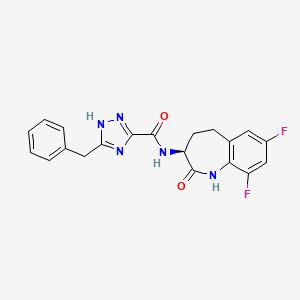
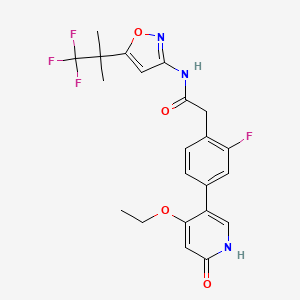
![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)
